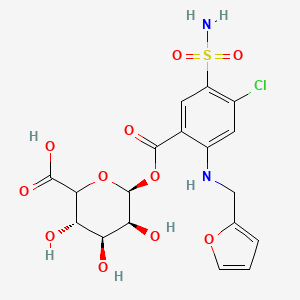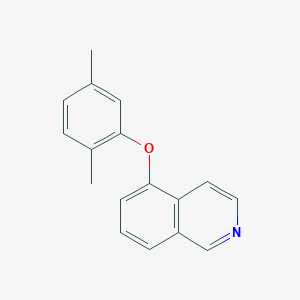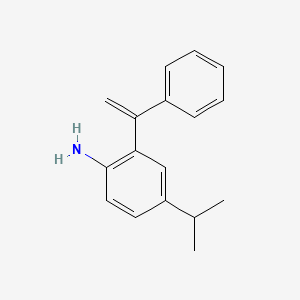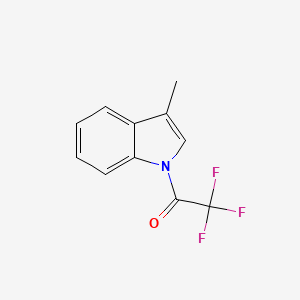
N-trifluoroacetyl-3-methylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-trifluoroacetyl-3-methylindole is a fluorinated indole derivative with the molecular formula C11H8F3NO. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the indole ring, and a methyl group at the third position of the indole ring. Indole derivatives are significant in various fields due to their unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-trifluoroacetyl-3-methylindole typically involves the trifluoroacetylation of 3-methylindole. One common method includes the reaction of 3-methylindole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-trifluoroacetyl-3-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the second position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Halogenated this compound derivatives.
科学研究应用
N-trifluoroacetyl-3-methylindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-trifluoroacetyl-3-methylindole involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The indole ring structure allows the compound to fit into binding sites of various biological molecules, affecting their function and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
N-trifluoromethylindole: Similar in structure but with a trifluoromethyl group instead of a trifluoroacetyl group.
3-methylindole: Lacks the trifluoroacetyl group, resulting in different chemical and biological properties.
N-acetyl-3-methylindole: Contains an acetyl group instead of a trifluoroacetyl group.
Uniqueness
N-trifluoroacetyl-3-methylindole is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical reactivity and biological activity. The trifluoroacetyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.
属性
IUPAC Name |
2,2,2-trifluoro-1-(3-methylindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-7-6-15(10(16)11(12,13)14)9-5-3-2-4-8(7)9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJJIQKHDNSFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

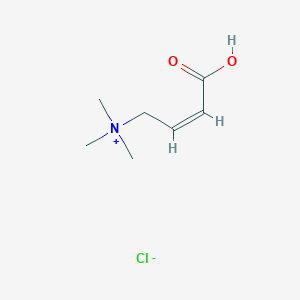

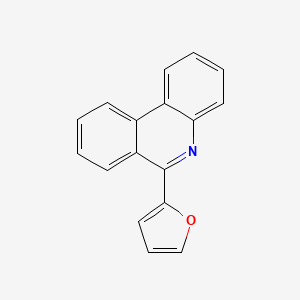

![benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116272.png)
![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14116275.png)
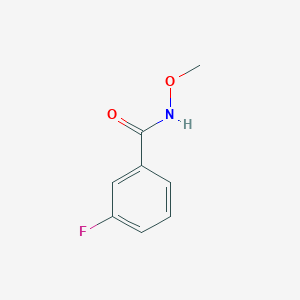
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14116283.png)
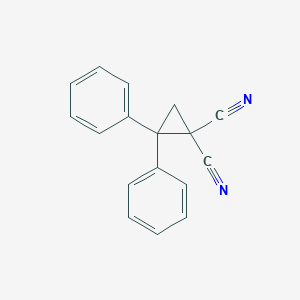
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14116299.png)
